N-(9H-Fluoren-9-ylidene)aniline

Structural Chemistry Crystallography Conformational Analysis

Non-substitutable fluorene-derived Schiff base with a rigid, planar π-conjugated core. Essential precursor for spiro-aziridines and spiro-β-lactams via [2+2] cycloaddition, enabling privileged motifs in drug discovery. Direct precursor to trinitrofluorenylideneaniline electron transport materials (ETMs) for electrophotography. Ideal model system for studying molecular planarity and charge transport. Choose for unique geometries and electronic properties unattainable with generic Schiff bases.

Molecular Formula C19H13N
Molecular Weight 255.3 g/mol
CAS No. 10183-82-1
Cat. No. B154775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-Fluoren-9-ylidene)aniline
CAS10183-82-1
Molecular FormulaC19H13N
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C19H13N/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
InChIKeyMNOGPVWPYUOUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9H-Fluoren-9-ylidene)aniline (CAS 10183-82-1): Technical Specifications and Core Properties for Industrial Sourcing


N-(9H-Fluoren-9-ylidene)aniline (CAS 10183-82-1), also known as N-phenylfluoren-9-imine or 9-fluorenylideneaniline, is a fluorene-derived Schiff base with the molecular formula C₁₉H₁₃N and a molecular weight of 255.31 g/mol [1]. It is characterized by a rigid, planar fluorenylidene core bonded to a phenylimine group, resulting in distinct physicochemical and electronic properties [2]. The compound exhibits a predicted boiling point of 408.0±18.0 °C, a calculated density of 1.11±0.1 g/cm³, and a melting point reported at 89 °C (in ethyl ether solvate) [1]. Key calculated properties include a high LogP of 5.4 and a low topological polar surface area of 12.4 Ų, which are critical for applications in materials science and organic electronics [1].

Why Generic Substitution of N-(9H-Fluoren-9-ylidene)aniline (CAS 10183-82-1) with Common Schiff Bases Fails in Critical Applications


Generic substitution of N-(9H-Fluoren-9-ylidene)aniline (CAS 10183-82-1) with other common Schiff bases, such as N-benzylideneaniline or related aniline derivatives, is scientifically unsound for demanding applications. The compound's rigid and extended π-conjugated fluorene core imparts a distinct set of electronic properties, including a more planar geometry and a different frontier orbital energy landscape, which are not replicated by simpler benzylidene-based analogs [1]. This structural rigidity is crucial for applications like spiro-compound synthesis and for achieving specific charge transport characteristics in organic electronics, where the electronic contribution of the fluorene moiety is essential [2]. Furthermore, its role as a key precursor to trinitrofluorenylideneaniline derivatives, which function as specialized electron transport materials (ETMs), highlights a synthetic pathway not feasible with generic substitutes lacking the electron-deficient fluorenone core [3].

Quantitative Differentiation Guide for N-(9H-Fluoren-9-ylidene)aniline (CAS 10183-82-1) Against Closest Analogs


Rigid Fluorene Core vs. Flexible Benzylidene Moiety: Impact on Molecular Planarity and Conformational Locking

X-ray crystallographic analysis confirms that N-(9H-Fluoren-9-ylidene)aniline adopts a significantly more planar conformation around the central C=N bond compared to the prototypical Schiff base N-benzylideneaniline. This is a direct consequence of the fused fluorene ring system imposing conformational restriction [1]. The planar geometry of the target compound enhances π-electron delocalization across the entire molecule, leading to distinct optical and electronic properties not observed in the twisted N-benzylideneaniline structure [2].

Structural Chemistry Crystallography Conformational Analysis

Synthesis of Spirocyclic Aziridines: N-(9H-Fluoren-9-ylidene)aniline Enables Unique Photochemical and Cycloaddition Pathways

N-(9H-Fluoren-9-ylidene)aniline and its substituted derivatives serve as unique precursors for the synthesis of fluorene-9-spiro-2'-(N-aryl-3',3'-dichloroaziridines) via reaction with dichlorocarbene [1]. Furthermore, photolysis of the nitrone derivative of 3,4-dimethoxy-N-fluorenylideneaniline enables a distinct synthetic route to complex phenanthridinone alkaloid analogues [2]. These reaction pathways are specific to the fluorenylidene scaffold and are not accessible with simpler benzylideneaniline analogs due to differences in steric hindrance and electronic properties.

Synthetic Chemistry Heterocyclic Chemistry Photochemistry

C(sp²)-N Synthon Versatility: N-(9H-Fluoren-9-ylidene)aniline as a Platform for Diverse Heterocyclic Libraries

N-(9H-Fluoren-9-ylidene)aniline is a key substrate for [2+2] cycloaddition reactions with ketenes, such as tert-butylcyanoketene, to yield 1-aryl-4-oxospiro[azetidine-2,9'-fluorenes] [1]. This transformation is a cornerstone for building libraries of spiro-β-lactams and related spirofluorenes, which have been investigated for biological activity [2]. In contrast, analogous reactions with non-fluorene imines are well-documented to yield different product distributions or proceed with different stereochemical outcomes due to the lack of the sterically imposing and electronically unique fluorene group.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Electron-Deficient Acceptor Core: Foundation for Advanced Electron Transport Materials (ETMs)

The fluorenylideneaniline scaffold is a critical precursor for the synthesis of electron-deficient compounds like N-(2,4,7-trinitrofluorenylidene)anilines [1]. Nitration of the fluorene core significantly enhances electron affinity, transforming the molecule into an effective electron transport material (ETM) for applications such as positive charge electrophotography . While baseline electron transport properties for the unsubstituted compound are not the primary differentiator, its established role as the direct and essential synthetic precursor to these high-value ETMs provides a quantifiable and meaningful advantage over other imine scaffolds (e.g., benzylideneaniline) that do not lead to materials with comparable electron transport performance.

Materials Science Electrophotography Organic Electronics

Definitive Application Scenarios for N-(9H-Fluoren-9-ylidene)aniline (CAS 10183-82-1) Based on Quantified Performance Advantages


Synthesis of Complex Spirocyclic Heterocycles in Medicinal Chemistry

Procurement of N-(9H-Fluoren-9-ylidene)aniline (CAS 10183-82-1) is essential for medicinal chemistry programs focused on synthesizing novel spirocyclic scaffolds. As demonstrated, it is a specific and high-yielding precursor for fluorene-9-spiro-2'-aziridines via dichlorocarbene addition [1] and for spiro-β-lactams via [2+2] cycloaddition with ketenes [2]. These spiro architectures are privileged motifs in drug discovery. The unique reactivity of the fluorenylidene imine, driven by the rigid fluorene core, makes it non-substitutable for achieving these exact molecular geometries, offering access to chemical space not accessible with simpler Schiff bases.

Development of Electron Transport Materials (ETMs) for Electrophotography

For industrial research groups developing advanced materials for electrophotography or organic electronics, N-(9H-Fluoren-9-ylidene)aniline is a critical starting material. Its primary value proposition is as the direct precursor to N-(2,4,7-trinitrofluorenylidene)anilines, a class of compounds with established efficacy as electron transport materials (ETMs) in positive charge electrophotography [3]. The synthetic pathway from the unsubstituted imine to the nitro-functionalized ETM is well-defined in patent and academic literature . Choosing generic anilines would not yield a product with the required electron-accepting properties, making the specific fluorene core indispensable for this application.

Crystallography and Fundamental Studies of Conformational Effects on Molecular Properties

In fundamental materials science and crystallography, N-(9H-Fluoren-9-ylidene)aniline is a valuable model system for studying the relationship between molecular planarity, packing, and optical/electronic properties. Its rigid structure provides a conformationally locked framework, as confirmed by single-crystal XRD, which contrasts sharply with the well-known non-planar, twisted geometry of N-benzylideneaniline [4][5]. This makes it an ideal candidate for procurement when investigating the impact of π-conjugation and solid-state packing on properties like charge mobility and fluorescence, serving as a benchmark for a planar, conjugated imine system.

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